molecular formula C7H17Cl2FN2 B2558743 1-(2-Fluoropropyl)piperazine dihydrochloride CAS No. 2411275-30-2

1-(2-Fluoropropyl)piperazine dihydrochloride

Cat. No.: B2558743
CAS No.: 2411275-30-2
M. Wt: 219.13
InChI Key: CVECILHIRQWXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoropropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2 and a molecular weight of 219.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.

Preparation Methods

The synthesis of 1-(2-Fluoropropyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring.

For industrial production, the process may involve the use of high-temperature cyclization reactions and the treatment of reaction mixtures with appropriate solvents to obtain the desired product with high purity .

Chemical Reactions Analysis

1-(2-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases, acids, and solvents like methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoropropyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(2-fluoropropyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNNGOXXEOBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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